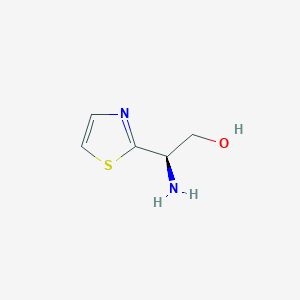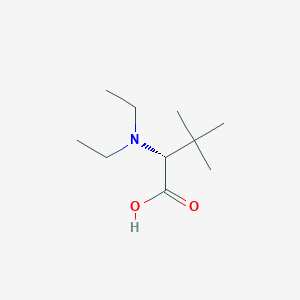
(R)-2-(Diethylamino)-3,3-dimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Diethylamino)-3,3-dimethylbutanoic acid is an organic compound with a complex structure that includes a diethylamino group and a dimethylbutanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Diethylamino)-3,3-dimethylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a suitable amine with a halogenated precursor, followed by further functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Diethylamino)-3,3-dimethylbutanoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Diethylamino)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
®-2-(Diethylamino)-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-2-(Diethylamino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid moiety may participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Diethylamino)-3,3-dimethylbutanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.
2-(Dimethylamino)-3,3-dimethylbutanoic acid: A related compound with a dimethylamino group instead of a diethylamino group.
3,3-Dimethylbutanoic acid: The parent compound without the amino group.
Uniqueness
®-2-(Diethylamino)-3,3-dimethylbutanoic acid is unique due to its specific stereochemistry and the presence of both diethylamino and carboxylic acid functional groups
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
(2R)-2-(diethylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-6-11(7-2)8(9(12)13)10(3,4)5/h8H,6-7H2,1-5H3,(H,12,13)/t8-/m0/s1 |
Clave InChI |
QOHASNUJLHFAPX-QMMMGPOBSA-N |
SMILES isomérico |
CCN(CC)[C@@H](C(=O)O)C(C)(C)C |
SMILES canónico |
CCN(CC)C(C(=O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


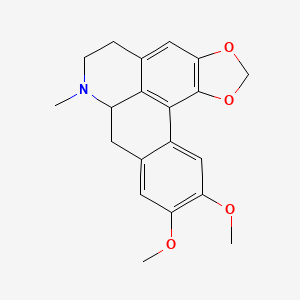
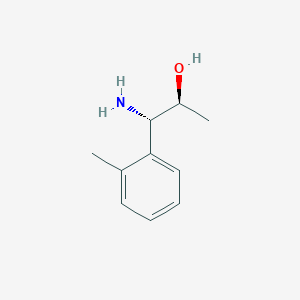
![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13055200.png)
![(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055202.png)
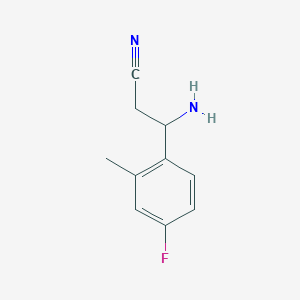
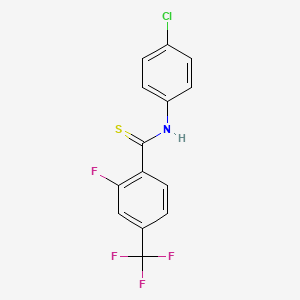
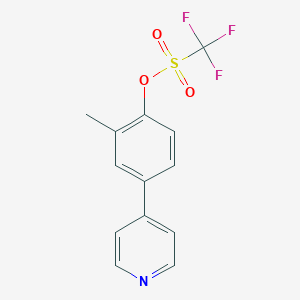
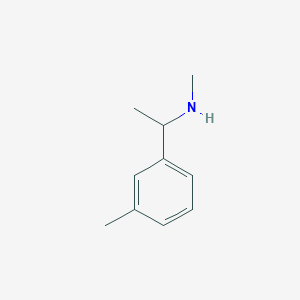
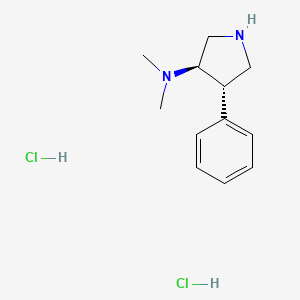
![1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13055246.png)
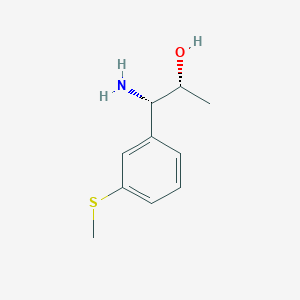
![(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13055259.png)

